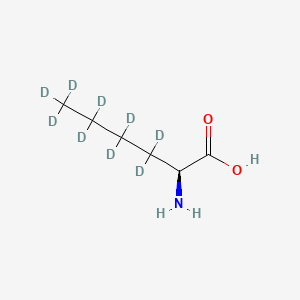
L-Norleucine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norleucine-d9, also known as (2S)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid, is a stable isotope-labeled amino acid. It is a deuterated form of L-Norleucine, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various analytical and experimental purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Norleucine-d9 can be synthesized through multiple synthetic routes. One common method involves the deuteration of L-Norleucine using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research and pharmaceutical applications. The production typically involves the use of specialized equipment and controlled environments to maintain the integrity of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Norleucine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Keto acids
Reduction: Amino alcohols
Substitution: Various substituted amino acids
Applications De Recherche Scientifique
L-Norleucine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amino acids.
Biology: Employed in metabolic studies to trace the incorporation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of amino acids in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
L-Norleucine-d9 exerts its effects primarily through its incorporation into proteins and peptides. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the incorporation and utilization of amino acids .
Comparaison Avec Des Composés Similaires
L-Norleucine-d9 is compared with other deuterated amino acids and non-deuterated L-Norleucine. Some similar compounds include:
L-Norleucine: The non-deuterated form of this compound, used in similar applications but without the stable isotope labeling.
L-Leucine-d10: Another deuterated amino acid used in metabolic studies.
L-Valine-d8: A deuterated form of L-Valine used in similar research applications.
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in scientific research .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
Clé InChI |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
SMILES canonique |
CCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



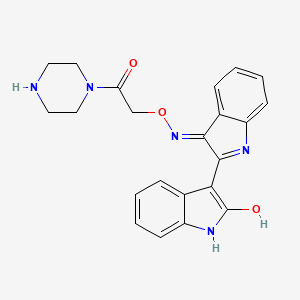
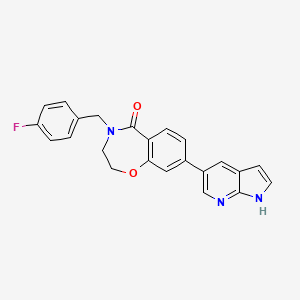
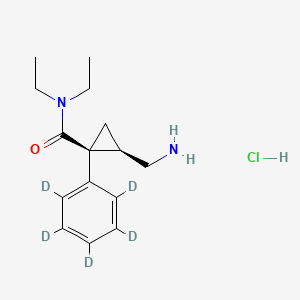


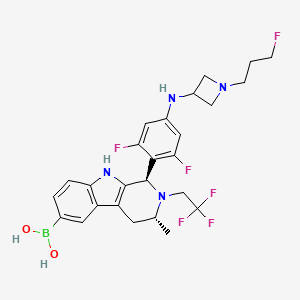
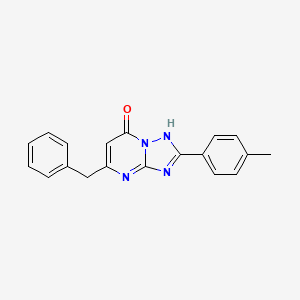
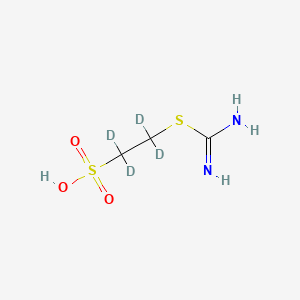
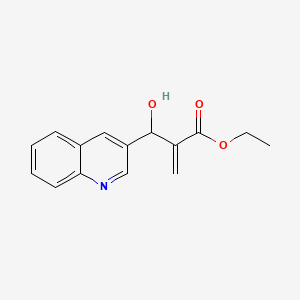

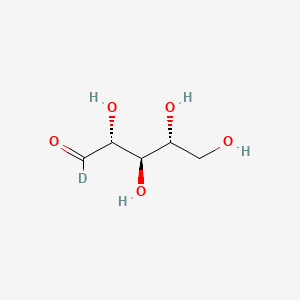
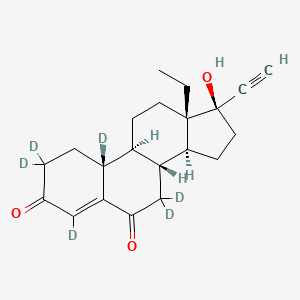
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
